5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride
Overview
Description
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C14H23NO3•HCl and is known for its unique structure, which includes a furan ring substituted with tert-butyl, diethylaminomethyl, and carboxylic acid groups .
Scientific Research Applications
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: Used in the production of various chemical products and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the tert-butyl group: This is usually done via Friedel-Crafts alkylation.
Attachment of the diethylaminomethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The diethylaminomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while reduction can produce alcohols or aldehydes .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The furan ring and carboxylic acid group may also play roles in binding to molecular targets and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2-aminomethyl-furan-3-carboxylic acid
- 5-Tert-butyl-2-diethylaminomethyl-thiophene-3-carboxylic acid
- 5-Tert-butyl-2-diethylaminomethyl-pyrrole-3-carboxylic acid
Uniqueness
5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5;/h8H,6-7,9H2,1-5H3,(H,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQLDIIBWDVADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.